2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
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Overview
Description
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound with a unique spiro-fused structure. This compound is part of the benzo[h]quinazoline family, which is known for its diverse biological activities, including antibacterial, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves multiple steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with various chloromethylbenzo[h]quinazolines in the presence of potassium hydroxide . This reaction forms bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its antitumor activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with various molecular targets. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one: Similar structure but with different substituents.
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Another spiro-fused benzo[h]quinazoline derivative with antibacterial activity.
Uniqueness
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its specific spiro-fused structure and the presence of a sulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
4848-82-2 |
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Molecular Formula |
C28H32N2OS |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-3-17-30-26(31)24-25(29-27(30)32-19-22-13-6-5-11-20(22)2)23-14-8-7-12-21(23)18-28(24)15-9-4-10-16-28/h5-8,11-14H,3-4,9-10,15-19H2,1-2H3 |
InChI Key |
JNEZLCMGFFNGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC5=CC=CC=C5C |
Origin of Product |
United States |
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